molecular formula C17H19NO4S B2942178 N-((4-hydroxychroman-4-yl)methyl)-1-phenylmethanesulfonamide CAS No. 1421451-37-7

N-((4-hydroxychroman-4-yl)methyl)-1-phenylmethanesulfonamide

Cat. No. B2942178
CAS RN: 1421451-37-7
M. Wt: 333.4
InChI Key: DLBVIJDLFOWNBZ-UHFFFAOYSA-N
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Description

N-((4-hydroxychroman-4-yl)methyl)-1-phenylmethanesulfonamide, also known as HCT-1026, is a novel compound that has been synthesized for potential use in scientific research. This compound is a member of the chroman class of compounds, which have been shown to have various biological activities.

Scientific Research Applications

Analytical Applications in Lipid Peroxidation Assays

One scientific application of methanesulfonic acid derivatives, closely related to N-((4-hydroxychroman-4-yl)methyl)-1-phenylmethanesulfonamide, is in the development of analytical techniques for assessing lipid peroxidation. Gérard-Monnier and colleagues (1998) discovered that 1-methyl-2-phenylindole reacts with malondialdehyde (MDA) and 4-hydroxyalkenals under acidic conditions, forming a stable chromophore with intense maximal absorbance. This reaction, optimized using methanesulfonic acid, serves as the basis for a new colorimetric assay of lipid peroxidation, allowing for the measurement of MDA and 4-hydroxyalkenals in biological samples (Gérard-Monnier et al., 1998).

Drug Metabolism and Biocatalysis

In the realm of drug metabolism, methanesulfonic acid derivatives have been utilized in studying the metabolic pathways of pharmaceutical compounds. Zmijewski et al. (2006) demonstrated the application of a microbial-based surrogate biocatalytic system using Actinoplanes missouriensis to produce mammalian metabolites of LY451395, a biaryl-bis-sulfonamide AMPA receptor potentiator. This approach facilitated the generation of several metabolites in sufficient quantities for structural characterization, highlighting the potential of methanesulfonic acid derivatives in elucidating drug metabolism pathways (Zmijewski et al., 2006).

Synthesis of Vinylsulfones and Vinylsulfonamides

Methanesulfonic acid derivatives are also crucial in synthetic organic chemistry, particularly in the synthesis of vinylsulfones and vinylsulfonamides, which have a broad range of biological activities. A study presented a simple and efficient protocol for the dehydrative synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide, showcasing the versatility of methanesulfonic acid derivatives in synthesizing compounds with significant enzyme inhibition potential (2020).

Buffer Solutions in Biochemical Research

Methanesulfonic acid derivatives play a role in biochemical research, particularly in the preparation of buffer solutions. Taha and Lee (2010) investigated the solubilities and transfer free energies of TRIS and related buffers from water to aqueous ethanol solutions, underlining the importance of these compounds in creating stable pH environments for various biochemical and physiological studies (Taha & Lee, 2010).

Mechanism of Action

Target of Action

It has been found to block male gamete formation in the malaria parasite life cycle , suggesting that it may target proteins or enzymes involved in this process.

Result of Action

The compound has been found to block male gamete formation in the malaria parasite life cycle and subsequent transmission of the parasite to the mosquito with nanomolar activity . This suggests that it may have potential as an antimalarial agent, particularly in strategies aimed at blocking transmission.

properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-1-phenylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c19-17(10-11-22-16-9-5-4-8-15(16)17)13-18-23(20,21)12-14-6-2-1-3-7-14/h1-9,18-19H,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBVIJDLFOWNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNS(=O)(=O)CC3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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